Fostriecin sodium salt from Streptomyces pulveraceus
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Overview
Description
Fostriecin sodium salt is a natural product derived from the soil bacterium Streptomyces pulveraceus. It is a type I polyketide synthase (PKS) derived compound, characterized by a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain . Fostriecin sodium salt is known for its potent inhibitory effects on protein serine/threonine phosphatases and DNA topoisomerase II .
Preparation Methods
Fostriecin sodium salt is produced through fermentation of Streptomyces pulveraceus. The compound is isolated from the fermentation broth and purified to achieve a high level of purity (≥98% HPLC) . The solubility of fostriecin sodium salt in sterile water is 100 mM, and it can also be dissolved in ethanol and methanol .
Chemical Reactions Analysis
Fostriecin sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in fostriecin sodium salt.
Substitution: The phosphate ester group in fostriecin sodium salt can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fostriecin sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
Fostriecin sodium salt exerts its effects by inhibiting protein serine/threonine phosphatases, specifically PP2A and PP4, with IC50 values of 1.5 nM and 3.0 nM, respectively . It also inhibits DNA topoisomerase II, which plays a crucial role in DNA replication and repair . The inhibition of these enzymes leads to the disruption of cell cycle progression and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Fostriecin sodium salt belongs to a class of natural products that include structurally related compounds such as cytostatin and phoslactomycin . These compounds share similar structural features, such as the presence of a phosphate ester and a conjugated diene or triene chain. fostriecin sodium salt is unique in its potent and selective inhibition of protein phosphatases and DNA topoisomerase II, making it a valuable tool in scientific research .
Similar Compounds
- Cytostatin
- Phoslactomycin
Fostriecin sodium salt stands out due to its high potency and selectivity, which contribute to its effectiveness in various research applications .
Properties
Molecular Formula |
C19H26NaO9P |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
sodium;[(1E,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-(6-oxo-2,3-dihydropyran-2-yl)trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2+,6-4+,8-5+,12-11+; |
InChI Key |
XBUIKNRVGYFSHL-BVOMIPGGSA-M |
Isomeric SMILES |
CC(/C=C/C1CC=CC(=O)O1)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
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